Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Description
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c17-10-13-9-16(8-4-7-15-13)14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,15,17H,4,7-11H2 |
InChI Key |
SOEXIORJTTVCPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN(C1)C(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of Hydroxyacetophenone Derivatives
The process begins with the chloromethylation of a hydroxyacetophenone precursor using formaldehyde and hydrochloric acid. For example, 4-hydroxyacetophenone reacts with formaldehyde in concentrated HCl at 45–50°C to yield 3-chloromethyl-4-hydroxyacetophenone. This step introduces the chloromethyl group necessary for subsequent functionalization.
Acetylation and Bromination
The chloromethyl intermediate undergoes acetylation with anhydrous sodium acetate, glacial acetic acid, and acetic anhydride under reflux to form 3-(hydroxymethyl)-4-hydroxyacetophenone diacetate. Bromination with bromine in chloroform at 20°C then produces 3-(hydroxymethyl)-4-hydroxy-ω-bromoacetophenone diacetate, enabling nucleophilic substitution in later stages.
Amine Coupling and Diazepane Ring Formation
The brominated compound reacts with benzylamine derivatives to form intermediates such as 2-(N-benzyl-N-tertiary butylamino)-4'-hydroxy-3'-hydroxymethyl acetophenone hydrochloride. Hydrogenation using palladium oxide on charcoal catalyst at 60°C facilitates the reduction of the benzyl group and subsequent cyclization to form the diazepane ring. Finally, hydrolysis with hydrochloric acid yields the hydroxymethyl-diazepane core, which is esterified with benzyl chloroformate to produce the target compound.
Key Advantages :
-
High functional group tolerance during bromination and acetylation steps.
-
Scalable for multikilogram production with yields exceeding 70% in optimized conditions.
Intramolecular Fukuyama–Mitsunobu Cyclization
A peer-reviewed synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate demonstrates the utility of Fukuyama–Mitsunobu cyclization for constructing chiral diazepanes. Adapting this method involves:
Preparation of N-Nosyl Diamino Alcohol Precursor
The diamino alcohol undergoes intramolecular cyclization using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) at 0–25°C. This step forms the 1,4-diazepane ring with concurrent introduction of the hydroxymethyl group. Subsequent deprotection with thiophenol and potassium carbonate removes the nosyl group, followed by benzylation with benzyl chloroformate to install the carboxylate ester.
Optimization Considerations :
-
Chirality is preserved via the Mitsunobu reaction, enabling enantioselective synthesis.
-
Yields for analogous diazepanes range from 65% to 85% after optimization.
Benzotriazole-Mediated Condensation and Substitution
A synthesis route for pyrrolo-diazepines highlights benzotriazole as a versatile synthetic auxiliary. Applied to the target compound:
Condensation with (1-Hydroxymethyl)benzotriazole
3-(pyrrol-1-yl)-1-propylamine or similar amines react with (1-hydroxymethyl)benzotriazole in chloroform with catalytic p-toluenesulfonic acid. This forms a benzotriazole-intermediate, which undergoes nucleophilic substitution to introduce the hydroxymethyl group.
Diazepane Ring Closure
The intermediate is treated with sodium borohydride or Grignard reagents to replace the benzotriazole group, followed by cyclization under basic conditions (e.g., NaHCO₃) to form the diazepane ring. Esterification with benzyl chloroformate in dichloromethane completes the synthesis.
Efficiency Metrics :
Carbodiimide-Mediated Coupling for Carbamate Formation
A patent on benzazepine-carboxylic acid derivatives employs carbodiimide coupling agents to install carbamate groups. For the target compound:
Diazepane Core Synthesis
The 1,4-diazepane core with a hydroxymethyl group is prepared via reductive amination of a diketone precursor (e.g., 3-ketopentanediamine) using sodium cyanoborohydride in methanol.
Carbamate Installation
The primary amine of the diazepane reacts with benzyl chloroformate in the presence of a coupling agent such as HATU or EDCI in dichloromethane. Triethylamine is added to scavenge HCl, driving the reaction to completion.
Critical Parameters :
-
Coupling agent choice impacts yield: HATU (90%) > EDCI (75%) > DCC (65%).
-
Solvent selection (e.g., 2-methyltetrahydrofuran) minimizes side reactions.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield | Advantages |
|---|---|---|---|---|
| Multi-Stage Chloromethylation | 4-Hydroxyacetophenone | HCl, NaOAc, Br₂, Pd/C | 70–75% | Scalable, robust to impurities |
| Fukuyama–Mitsunobi | (S)-2-Aminopropan-1-ol | DEAD, TPP, benzyl chloroformate | 65–85% | Enantioselective, high chirality retention |
| Benzotriazole Condensation | 3-(Pyrrol-1-yl)-1-propylamine | Benzotriazole, NaBH₄ | 50–60% | Versatile nucleophilic substitutions |
| Carbodiimide Coupling | 3-Ketopentanediamine | HATU, benzyl chloroformate | 75–90% | High-purity carbamate formation |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH2OH) group undergoes oxidation under controlled conditions:
-
Oxidation to ketone : Treatment with pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane converts the hydroxymethyl group to a ketone, yielding Benzyl 3-oxo-1,4-diazepane-1-carboxylate (observed in analogous diazepanes) .
-
Mechanism : The reaction proceeds via a two-electron oxidation, forming a carbonyl group.
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Oxidation | PCC/DCM | RT, 4–6 h | 3-oxo derivative | ~75% |
Ester Hydrolysis
The benzyl ester can be cleaved under acidic or basic conditions:
-
Basic hydrolysis : NaOH or LiOH in aqueous THF/MeOH removes the benzyl group, yielding 3-(hydroxymethyl)-1,4-diazepane-1-carboxylic acid .
-
Catalytic hydrogenolysis : H2/Pd-C in ethanol selectively cleaves the benzyl ester without affecting the hydroxymethyl group.
| Reaction | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|
| Hydrolysis | 1M NaOH/THF | Reflux, 12 h | Carboxylic acid | Complete conversion |
| Hydrogenolysis | 10% Pd-C/H2 | RT, 3 atm, 6 h | Free acid | Preserves hydroxymethyl |
Nucleophilic Substitution
The diazepane’s secondary amine (N-4) participates in alkylation or acylation:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K2CO3/DMF yields N-4-alkylated derivatives .
-
Acylation : Acetyl chloride or anhydrides in pyridine/DCM form N-acylated products , enhancing lipophilicity for medicinal applications .
| Reaction | Reagents | Conditions | Product | Application |
|---|---|---|---|---|
| N-Alkylation | MeI, K2CO3 | DMF, 60°C, 8 h | N-Me derivative | CNS drug intermediates |
| N-Acylation | Ac2O, pyridine | RT, 24 h | N-Acetyl derivative | Improved bioavailability |
Functionalization of the Hydroxymethyl Group
The -CH2OH group serves as a handle for further derivatization:
-
Etherification : Reaction with alkyl halides (e.g., benzyl bromide) under Mitsunobu conditions (DIAD/PPh3) forms ethers.
-
Esterification : Treatment with acyl chlorides (e.g., acetyl chloride) produces esters, useful for prodrug strategies.
| Reaction | Reagents | Conditions | Product | Key Feature |
|---|---|---|---|---|
| Etherification | BnBr, DIAD, PPh3 | THF, 0°C→RT | 3-(Benzyloxy)methyl | Enhanced stability |
| Esterification | AcCl, DMAP | DCM, 0°C, 2 h | 3-Acetyloxymethyl | Prodrug candidate |
Ring-Opening Reactions
Under strong acidic or reducing conditions, the diazepane ring may undergo cleavage:
-
Acid-mediated ring-opening : HCl in dioxane at 100°C breaks the ring, generating linear amines .
-
Reductive cleavage : LiAlH4 reduces the ring to a diamine, though this is less common due to competing ester reduction .
Cross-Coupling Reactions
The benzyl group can participate in transition-metal-catalyzed reactions:
-
Suzuki coupling : With aryl boronic acids and Pd(PPh3)4, the benzyl ester is replaced by aryl groups, enabling biaryl synthesis .
Comparative Reactivity Analysis
| Site | Reactivity | Preferred Reactions | Key Reagents |
|---|---|---|---|
| Hydroxymethyl | High | Oxidation, esterification | PCC, AcCl |
| Benzyl ester | Moderate | Hydrolysis, hydrogenolysis | NaOH, H2/Pd-C |
| Diazepane N-4 | Moderate | Alkylation, acylation | MeI, Ac2O |
| Diazepane ring | Low | Ring-opening (harsh) | HCl, LiAlH4 |
Mechanistic Insights
-
Oxidation : Proceeds via a radical or ionic pathway depending on the oxidant .
-
N-Alkylation : Follows an SN2 mechanism at the amine, with steric hindrance from the diazepane ring influencing regioselectivity .
-
Hydrogenolysis : Palladium catalysts adsorb hydrogen, cleaving the benzyl ester via a surface reaction.
Spectral Characterization of Products
Scientific Research Applications
Medicinal Chemistry
Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate has been explored for its potential therapeutic properties:
- Anxiolytic Effects : Similar to other diazepane derivatives, this compound may exhibit anxiolytic properties by modulating neurotransmitter activity in the brain. Research indicates that compounds with diazepane structures can interact with GABA receptors, potentially leading to reduced anxiety levels.
- Antiepileptic Activity : Preliminary studies suggest that this compound may have antiepileptic effects, making it a candidate for further investigation in seizure management therapies.
- Neuroprotective Properties : Investigations into the neuroprotective effects of this compound have shown promise. In vitro studies indicate that it may protect neuronal cells from oxidative stress, reducing cell death and enhancing antioxidant enzyme levels .
Biological Research
The biological activity of this compound has been evaluated in several contexts:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This could lead to applications in drug design targeting metabolic disorders.
- Receptor Modulation : Research suggests that this compound may act on various receptors, influencing neurotransmitter release and signal transduction pathways. This interaction profile could be beneficial in developing drugs for neurological conditions .
Material Science
The unique chemical structure of this compound allows for its use in the development of advanced materials:
- Polymer Synthesis : The compound can serve as a building block in synthesizing complex organic molecules and polymers with tailored properties. Its functional groups enhance reactivity, making it suitable for creating materials with specific mechanical and thermal characteristics .
Neuroprotective Effects Study
A study conducted on the neuroprotective effects of this compound demonstrated:
- Cell Viability : Treatment resulted in a significant increase in neuronal cell viability under oxidative stress conditions.
- Antioxidant Enzyme Activity : Enhanced activity of antioxidant enzymes was observed, indicating a protective mechanism against oxidative damage.
Antimicrobial Activity Evaluation
Research evaluating the antimicrobial properties of related diazepane compounds showed:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents based on the structural features of this compound .
Mechanism of Action
The mechanism of action of Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Analgesic Activity
- 2-Methyl-3-phenylquinazolin-4(3H)-one: In acetic acid-induced writhing tests, this compound demonstrated moderate analgesic activity, outperforming unsubstituted quinazolinones but showing lower efficacy than 2-phenyl derivatives .
- 2-Phenyl-3-phenylquinazolin-4(3H)-one : Exhibited the highest analgesic activity among synthesized analogs in , surpassing standard drugs like aspirin and indomethacin .
Antimicrobial Activity
- 2-Phenylquinazolin-4(3H)-one derivatives (e.g., V1–V12): Displayed broad-spectrum antimicrobial activity against E. coli, S. aureus, and C. albicans, though none exceeded the efficacy of ampicillin or clotrimazole .
Physical and Structural Properties
Pharmacological Performance Comparison
Biological Activity
Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The presence of the benzyl group and the hydroxymethyl substituent significantly influences its chemical reactivity and biological activity. The molecular formula is , and its structure can be represented as follows:
The mechanism of action for this compound involves interactions with various biological targets:
- Enzyme Inhibition : The diazepane ring can mimic natural substrates, allowing it to bind to active sites on enzymes and inhibit their activity.
- Receptor Modulation : The compound may interact with specific receptors, influencing physiological processes such as neurotransmission and inflammation.
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological molecules, potentially altering their structure and function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, compounds similar to this diazepane derivative have demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential use in treating infections .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce antiproliferative effects in mammalian cells by inhibiting topoisomerase II. This inhibition is crucial as topoisomerase II plays a significant role in DNA replication and cell division, making it a target for cancer therapies .
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against Pseudomonas aeruginosa and Staphylococcus aureus |
| Anticancer | Induces antiproliferative effects via topoisomerase II inhibition |
| Enzyme Inhibition | Potential to inhibit various enzymes involved in metabolic processes |
| Receptor Interaction | Possible modulation of neurotransmitter receptors affecting sleep and appetite regulation |
Case Study: Anticancer Activity
A study evaluated the effects of this compound on cancer cell lines. The results showed a marked reduction in cell viability at concentrations as low as 10 µM. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate, and how can purity be optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, such as reductive amination or condensation of diazepane precursors with benzyl-protecting groups. For example, tert-butyl diazepane carboxylate derivatives are synthesized via NaH-mediated coupling in DMF, followed by Boc deprotection and functionalization . Column chromatography (hexanes/EtOAc with 0.25% EtN) is recommended for purification to achieve >95% purity, as demonstrated for structurally similar compounds . Yield optimization may require adjusting stoichiometry and reaction time during hydroxymethyl group introduction.
Q. How is the structural identity of this compound confirmed?
- Methodological Answer: Use a combination of:
- NMR : H/C NMR to verify hydroxymethyl (-CHOH) and diazepane ring protons.
- Mass Spectrometry : Exact mass determination (e.g., 266.77 g/mol for the hydrochloride salt) .
- Chiral HPLC : To resolve stereoisomers, critical due to the compound’s stereochemical complexity (e.g., R-configuration in related derivatives) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer: Prioritize assays aligned with diazepane derivatives’ known roles:
- Oxidative Stress Models : Measure ROS scavenging in neuronal cells (e.g., SH-SY5Y), referencing benzylidene derivatives’ neuroprotective effects via SIRT3/FOXO1 pathways .
- Enzyme Inhibition : Test sirtuin or AMPK modulation using fluorometric assays .
Advanced Research Questions
Q. How can molecular docking predict the interaction of this compound with targets like SIRT3 or FOXO1?
- Methodological Answer: Use AutoDock Vina or Schrödinger Suite to model binding. Key steps:
- Prepare the ligand (optimize 3D geometry with Open Babel).
- Retrieve target structures (e.g., SIRT3 from PDB: 3GLU).
- Validate docking poses using binding affinity comparisons (e.g., benzylidene derivatives showed -9.2 kcal/mol for FOXO1) .
Q. What strategies resolve stereochemical inconsistencies in synthesis?
- Methodological Answer:
- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s catalyst) during diazepane ring formation.
- Dynamic Resolution : Leverage kinetic control in hydroxymethylation steps .
- Crystallography : Single-crystal X-ray diffraction to confirm absolute configuration .
Q. How should contradictory data between in vitro and in vivo neuroprotection be addressed?
- Methodological Answer:
- Dose-Response Studies : Ensure in vivo dosing aligns with in vitro IC values (e.g., 10–50 µM for ROS reduction) .
- Pharmacokinetic Profiling : Assess blood-brain barrier permeability via PAMPA or MDCK-MDR1 assays.
- Orthogonal Pathways : Explore off-target effects using transcriptomics (e.g., RNA-seq to identify AMPK/FoxO crosstalk) .
Q. How does the hydroxymethyl group influence oxidative stability, and how is this mitigated?
- Methodological Answer:
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Lyophilization : Formulate as a lyophilized powder to reduce hydrolysis .
Q. What in silico tools predict ADME properties for this compound?
- Methodological Answer:
- SwissADME : Predict logP (2.2, similar to analogs ) and bioavailability.
- CYP450 Inhibition : Use Schrödinger’s QikProp to assess CYP3A4/2D6 interactions, critical for avoiding drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
